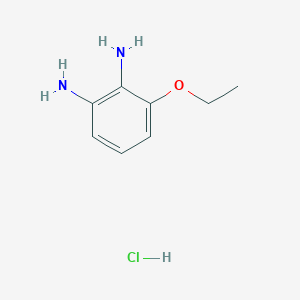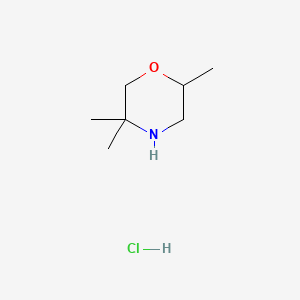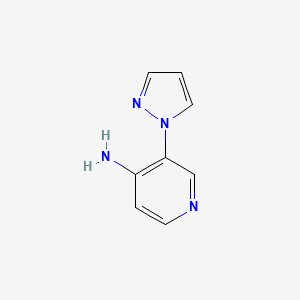![molecular formula C10H13Cl2N3OS2 B13459437 2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)
2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with an aminoethyl sulfanyl group and a thiophenyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as cyanoacetamides and thioureas under acidic or basic conditions.
Introduction of the Aminoethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-aminoethanethiol, often under reflux conditions.
Attachment of the Thiophenyl Group: The thiophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophenyl boronic acid and a halogenated pyrimidinone intermediate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the reaction.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities such as antimicrobial and anticancer properties.
Pyrimidinones: Compounds with a pyrimidinone core, often used in medicinal chemistry for drug development.
Thiophenes: Compounds with a thiophene ring, widely studied for their electronic and optical properties.
Uniqueness
2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the aminoethyl sulfanyl group and the thiophenyl group in the pyrimidinone core allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H13Cl2N3OS2 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfanyl)-4-thiophen-2-yl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C10H11N3OS2.2ClH/c11-3-5-16-10-12-7(6-9(14)13-10)8-2-1-4-15-8;;/h1-2,4,6H,3,5,11H2,(H,12,13,14);2*1H |
InChI-Schlüssel |
HOIDSYOTUJIOMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=O)NC(=N2)SCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)


![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)



